Desfluoro Risperidone as a Certified EP Impurity K Standard for Regulatory Compliance
Desfluoro Risperidone is codified in the European Pharmacopoeia as Impurity K of risperidone. This regulatory designation mandates its use as a certified reference standard for the identification, control, and quantification of this specific impurity in risperidone API and drug products [1]. While risperidone itself is the active ingredient, its use as a standard for impurity K is not acceptable due to different chromatographic behavior and spectral properties. Paliperidone, the active metabolite, is a separate chemical entity (9-hydroxyrisperidone) and also cannot serve as a substitute for this specific impurity marker. Using the correct standard is essential for demonstrating that impurity levels are below the qualification threshold set by ICH Q3A guidelines, a critical component of Abbreviated New Drug Applications (ANDAs) and commercial production [2].
| Evidence Dimension | Regulatory Designation and Analytical Suitability |
|---|---|
| Target Compound Data | European Pharmacopoeia (EP) Reference Standard for Impurity K |
| Comparator Or Baseline | Risperidone API / Paliperidone (9-hydroxyrisperidone) |
| Quantified Difference | Not applicable; qualitative regulatory designation. |
| Conditions | High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) analysis as per EP monograph for Risperidone. |
Why This Matters
Procurement of the correct, certified reference standard is non-negotiable for meeting regulatory requirements in pharmaceutical development, manufacturing, and quality assurance, ensuring analytical methods are specific and accurate for impurity profiling.
- [1] European Pharmacopoeia (Ph. Eur.). Risperidone. Monograph 01/2008:1234. View Source
- [2] ChemWhat Database. Risperidone EP Impurity K. ChemWhat, 2024. View Source
